molecular formula C7H6IN3 B3323437 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638763-31-1

6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3323437
CAS No.: 1638763-31-1
M. Wt: 259.05 g/mol
InChI Key: BHDVEZMOOPOMRJ-UHFFFAOYSA-N
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Description

6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 7th position on the pyrrolo[2,3-d]pyrimidine scaffold. Pyrrolopyrimidines are known for their structural similarity to purines, which makes them significant in various biological and medicinal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several methods. One common approach involves the use of Cu-catalyzed reactions. For instance, the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of CuCl and 6-methylpicolinic acid as a catalytic system, along with NaI as an additive, can yield pyrrolo[2,3-d]pyrimidines . Another method involves microwave-assisted reactions, which offer a robust approach for the preparation of pyrrolo[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include CuCl, NaI, and various alkynes for substitution reactions. Oxidizing agents such as NaClO2 and reducing agents like NaBH4 are used for oxidation and reduction reactions, respectively .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can have different functional groups attached to the scaffold, enhancing their biological activity and chemical properties .

Scientific Research Applications

6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the iodine atom at the 6th position and the methyl group at the 7th position can significantly influence its interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

6-iodo-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-11-6(8)2-5-3-9-4-10-7(5)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDVEZMOOPOMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CN=CN=C21)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250468
Record name 7H-Pyrrolo[2,3-d]pyrimidine, 6-iodo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638763-31-1
Record name 7H-Pyrrolo[2,3-d]pyrimidine, 6-iodo-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638763-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine, 6-iodo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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